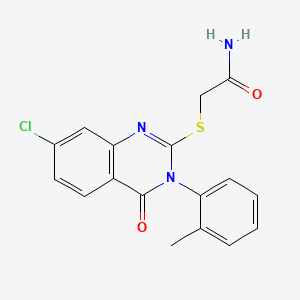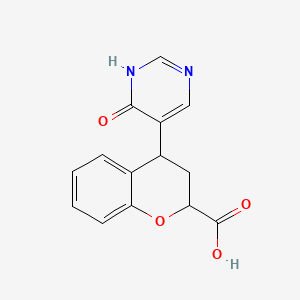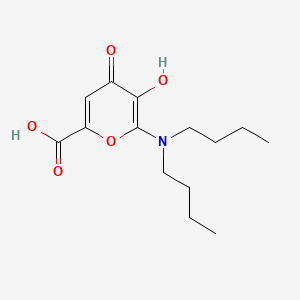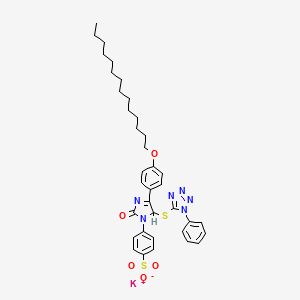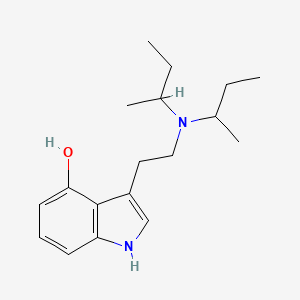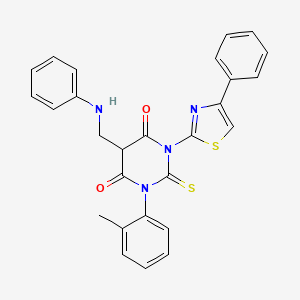
1-((3,5-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3,5-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyrrolidinone core, which is a five-membered lactam, substituted with a 3,5-dimethylphenylsulfonyl group and an ethoxy group. Its unique structure imparts specific chemical properties that make it valuable in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3,5-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dimethylbenzenesulfonyl chloride with 5-ethoxy-2-pyrrolidinone in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((3,5-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of sulfonamide or sulfonyl thiol derivatives.
Applications De Recherche Scientifique
1-((3,5-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-((3,5-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The sulfonyl group is particularly important for its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-(pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690): Known for its anticancer activity.
Piperazinopyrrolidinones: Similar in structure but differ in their functional groups and specific applications.
Uniqueness: 1-((3,5-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group and sulfonyl group play crucial roles in its interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
111711-73-0 |
|---|---|
Formule moléculaire |
C14H19NO4S |
Poids moléculaire |
297.37 g/mol |
Nom IUPAC |
1-(3,5-dimethylphenyl)sulfonyl-5-ethoxypyrrolidin-2-one |
InChI |
InChI=1S/C14H19NO4S/c1-4-19-14-6-5-13(16)15(14)20(17,18)12-8-10(2)7-11(3)9-12/h7-9,14H,4-6H2,1-3H3 |
Clé InChI |
CAFWLZCAKQARGK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CCC(=O)N1S(=O)(=O)C2=CC(=CC(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










